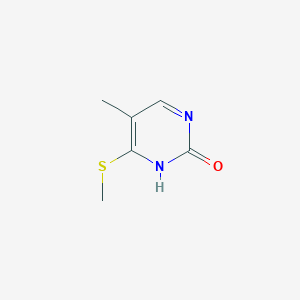

5-Methyl-4-(methylthio)pyrimidin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

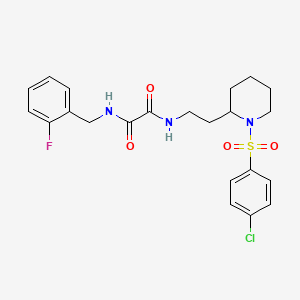

“5-Methyl-4-(methylthio)pyrimidin-2-ol” is a chemical compound . It is also known by other names such as “5-Methyl-7-hydroxy-1,3,4-triazaindolizine” and "5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol" . The molecular formula of this compound is C6H8N2OS .

Molecular Structure Analysis

The molecular weight of “this compound” is 142.18 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrimidines, including “this compound”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .科学的研究の応用

Cyclin-Dependent Kinase Inhibition

One significant application involves the development of cyclin-dependent kinase (CDK) inhibitors, where the introduction of a methyl group on the pyrimidine ring has led to enhanced selectivity for CDK4 over other CDKs. This selectivity is crucial for the development of targeted cancer therapies, as CDK4 plays a pivotal role in cell cycle regulation. For instance, compound 3 exhibited more than 300-fold selectivity for CDK4 over CDK1, 2, 5, 7, and 9, presenting a potential pathway for cancer treatment through the inhibition of pRb phosphorylation and BrdU incorporation in tumor models (Shimamura et al., 2006).

Antimicrobial and Antitumor Activity

Compounds containing the 5-Methyl-4-(methylthio)pyrimidin-2-ol scaffold have also been synthesized for their potential antimicrobial and antitumor activities. For instance, novel Pyrimido[4,5‐b]quinolin‐4‐ones, derived from the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, showed remarkable activity against cancer cell lines, indicating their potential as antitumor agents (Insuasty et al., 2013).

Nucleic Acid Modification

Another application is in the modification of nucleic acids, where derivatives of 5-methyl-2-pyrimidinone have been incorporated into oligonucleotides. These modifications are critical for understanding the structural and functional roles of nucleic acids, as well as for developing novel therapeutic strategies. For example, methods for the synthesis of derivatives suitable for incorporation into oligodeoxynucleotides have been outlined, allowing for the study of their chemical properties and physical behaviors (Connolly & Newman, 1989).

Dual Inhibitors for Cancer Therapy

Furthermore, the development of dual inhibitors targeting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR) showcases the therapeutic potential of compounds based on the 5-methyl-pyrimidin-2-ol framework. These dual inhibitors could offer a more comprehensive approach to cancer therapy by simultaneously blocking two critical enzymes involved in the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and repair. A classic example is N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, which has demonstrated significant inhibitory activity against human TS and DHFR (Gangjee et al., 2008).

将来の方向性

特性

IUPAC Name |

5-methyl-6-methylsulfanyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKFQGDPRUUKOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)

![2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol](/img/structure/B2736690.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)

![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)

![2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2736705.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2736706.png)